molecular formula C10H13NO2 B163084 (R)-3-amino-4-phenylbutanoic acid CAS No. 131270-08-1

(R)-3-amino-4-phenylbutanoic acid

Cat. No.: B163084
CAS No.: 131270-08-1
M. Wt: 179.22 g/mol
InChI Key: OFVBLKINTLPEGH-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-amino-4-phenylbutanoic acid is a significant non-proteinogenic β-amino acid that serves as a versatile chiral building block in advanced chemical synthesis and pharmaceutical research . Its unique structure, featuring a phenyl group and the specific (R)-configuration at the C3 position, imparts distinct conformational properties to peptides, enabling the formation of stable secondary structures like helices and turns that are not readily accessible with α-amino acids alone . This makes it a highly valuable scaffold in the design of peptidomimetics—compounds that mimic natural peptides but with enhanced metabolic stability and bioavailability. Key Research Applications and Value: A prominent application of this compound is its role as a key synthetic precursor for dipeptidyl peptidase-IV (DPP-4) inhibitors, a major class of therapeutics used in the management of type 2 diabetes . Its bifunctional nature, with both an amino and a carboxylic acid group, allows for a wide range of chemical transformations, facilitating the construction of complex, stereochemically defined molecules . The research applications of this compound are expanding in fields including medicinal chemistry for novel drug discovery and in peptide science for creating novel peptide folds with tailored biological activities . Physical and Chemical Data: CAS Number: 131270-08-1 Molecular Formula: C 10 H 13 NO 2 Molecular Weight: 179.22 g/mol Melting Point: 270-275 °C (decomposes) Solubility: Soluble in water (0.1 M at 20 °C, clear, colorless) Attention: This product is intended for research purposes only (RUO). It is strictly not for human or veterinary diagnostic or therapeutic use, nor for personal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-amino-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVBLKINTLPEGH-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131270-08-1
Record name D-beta -Homophenylalanine
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Advanced Synthetic Methodologies and Enantioselective Approaches

Stereoselective Chemical Synthesis Strategies

The precise control of stereochemistry is paramount in the synthesis of (R)-3-amino-4-phenylbutanoic acid. Modern synthetic chemistry offers a diverse toolkit to achieve this, including several key enantioselective approaches.

Chiral Acetal Template-Mediated Syntheses for Enantiomeric Control

The use of chiral auxiliaries, such as chiral acetals, provides a powerful method for directing the stereochemical outcome of a reaction. While specific examples for the direct synthesis of this compound using this exact method are not prevalent in the reviewed literature, the principle of using chiral templates is a well-established strategy in asymmetric synthesis. This approach typically involves the temporary incorporation of a chiral molecule to guide the formation of the desired stereocenter, followed by its removal to yield the enantiomerically enriched product.

Palladium-Catalyzed Enantioselective C(sp³)-H Activation Routes

Palladium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex molecules. snnu.edu.cn This method allows for the direct functionalization of otherwise unreactive C-H bonds. In the context of synthesizing chiral amino acids, enantioselective C(sp³)-H activation is particularly promising. snnu.edu.cnrhhz.net The development of chiral ligands, such as mono-N-protected amino acids or BINOL-derived phosphoric acids, has been crucial for achieving high enantioselectivity in these transformations. snnu.edu.cnnih.gov These ligands coordinate to the palladium catalyst, creating a chiral environment that directs the C-H activation and subsequent bond formation to produce the desired enantiomer. snnu.edu.cn While challenges remain, such as the need for specific directing groups, this strategy offers a novel and efficient route to chiral molecules like this compound. rhhz.net

Asymmetric Syntheses Utilizing L-Aspartic Acid as Chiral Precursor

A practical and efficient synthesis of this compound has been developed starting from the readily available and inexpensive chiral building block, L-aspartic acid. nih.gov This method leverages the inherent chirality of the starting material to control the stereochemistry of the final product. The key step in this synthesis is a Friedel-Crafts acylation reaction, which proceeds while retaining the original chirality at the α-carbon of the L-aspartic acid. nih.gov This approach provides a straightforward and scalable route to the target molecule.

Chirospecific Transformations from Carbohydrate Sources

Carbohydrates represent a rich source of chirality for the synthesis of enantiomerically pure compounds. A chirospecific synthesis of (2S,3R)- and (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acids has been achieved starting from sugar derivatives. thieme-connect.deresearchgate.net This strategy takes advantage of the well-defined stereochemistry of carbohydrates to construct the chiral centers of the target molecule. While this specific example leads to a hydroxylated analog, the underlying principle of using carbohydrates as chiral templates is a viable strategy for accessing enantiopure amino acids. The conversion of carbohydrates into valuable platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF) further highlights their potential as starting materials for complex chemical syntheses. nih.gov

Aldol (B89426) Condensation Approaches to Stereoselective Product Formation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. While not directly detailed for the synthesis of this compound in the provided context, asymmetric aldol reactions are a cornerstone of stereoselective synthesis. These reactions can be catalyzed by chiral catalysts to produce β-hydroxy ketones with high diastereo- and enantioselectivity. These intermediates can then be further elaborated to afford chiral β-amino acids.

A related approach involves the Mukaiyama-Mannich reaction, which is the addition of a silyl (B83357) enol ether to an imine. Chiral disulfonimide catalysts have been shown to be highly effective in promoting this reaction asymmetrically, leading to β-amino esters in high yields and with excellent stereocontrol. chubu.ac.jp

Development of Robust Multi-Step Industrial Synthesis Protocols

Another approach to industrial synthesis focuses on biocatalysis. Multi-enzymatic cascade systems have been developed for the asymmetric synthesis of chiral amines. mdpi.com For instance, the synthesis of 3-amino-1-phenylbutane has been achieved using a transaminase coupled with a pyruvate (B1213749) decarboxylase to overcome unfavorable thermodynamic equilibria. mdpi.com Such biocatalytic methods offer a green and efficient alternative for the industrial production of chiral amines and their derivatives.

Data Table: Synthetic Approaches to this compound and Related Compounds

Synthetic Strategy Starting Material(s) Key Reaction/Concept Product Key Advantages
Asymmetric Synthesis from Chiral Precursor L-Aspartic AcidFriedel-Crafts acylation with retention of chirality. nih.govThis compoundPractical, utilizes an inexpensive chiral pool starting material. nih.gov
Chirospecific Transformation from Carbohydrates Sugar derivatives (e.g., D-gulonic acid-γ-lactone)Utilization of inherent chirality of carbohydrates. researchgate.net(2S,3R)- and (2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acidsAccess to enantiomerically pure, complex molecules. thieme-connect.deresearchgate.net
Industrial Multi-Step Synthesis Benzaldehyde, Ethyl acetoacetateCondensation, decarboxylation, cyclization, hydrolysis, oxidation. google.com4-Amino-3-phenylbutyric acidInexpensive raw materials, high yield, suitable for industrial scale. google.com
Biocatalytic Asymmetric Synthesis 4-Phenyl-2-butanone, L-AlanineMulti-enzymatic cascade with a transaminase and pyruvate decarboxylase. mdpi.com3-Amino-1-phenylbutaneOvercomes unfavorable equilibrium, high selectivity. mdpi.com

Biocatalytic and Enzymatic Resolution Methodologies

The use of biological systems, including enzymes and microorganisms, offers highly selective and efficient routes to enantiopure compounds. These methods are often preferred for their mild reaction conditions and high stereospecificity.

Enzymatic Kinetic Resolution for Enantiopure Production

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method relies on the stereoselectivity of enzymes to preferentially catalyze a reaction with one enantiomer, leaving the other unreacted and thus resolved.

Lipases are a prominent class of enzymes utilized for the kinetic resolution of β-amino acid precursors. For instance, lipase (B570770) B from Candida antarctica (CALB) has demonstrated high effectiveness in the kinetic resolution of racemic esters, which are precursors to β-amino acids. mdpi.com The enantioselectivity of these enzymatic reactions can be significantly influenced by the choice of solvent and the acylating agent. researchgate.netresearchgate.net Immobilization of enzymes, such as Lecitase™ Ultra on cyanogen (B1215507) bromide-activated agarose, can enhance both the activity and enantioselectivity of the resolution process, leading to high enantiomeric excesses (ee) for both the resulting alcohol and the unreacted ester. mdpi.com

EnzymeSubstrate TypeKey Findings
Lipase A from Candida antarctica (CAL-A)Racemic 4-dibenzocyclooctynolSuccessful kinetic resolution for separating enantiomers. researchgate.net
Lipase B from Candida antarctica (CAL-B)Racemic β-lactamsHigh enantioselectivity in hydrolysis (E > 200). researchgate.net
Lecitase™ Ultra (immobilized)Racemic (E)-4-phenylbut-3-en-2-yl estersHigh enantiomeric excesses (90-99%) for both (R)-alcohols and (S)-esters. mdpi.com

Microbial Fermentation and Enantiomer-Specific Biotransformations

Microbial fermentation and biotransformations present a holistic approach to producing enantiomerically pure compounds directly from simple starting materials. This involves utilizing whole microbial cells or their enzymatic machinery to carry out specific chemical conversions.

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are key enzymes in this context. nih.govmdpi.com They catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor, creating a chiral amino acid. nih.govmdpi.com The stereochemical outcome is dictated by the specific transaminase used. For instance, various ω-TAs have been identified that exhibit activity towards β-amino acids, although the substrate scope can vary significantly between enzymes. nih.gov

The synthesis of β-amino acids can also be achieved through the action of aminomutases, which convert α-amino acids to their β-isomers. nih.gov Coupling this with a racemase can allow for the dynamic kinetic resolution of a racemic α-amino acid starting material to a single enantiomer of the β-amino acid product. nih.gov Furthermore, microbial metabolism of aromatic amino acids in fermented food matrices can be manipulated to enhance the production of specific bioactive compounds. nih.gov

Optimization of Synthetic Pathways for Enhanced Stereochemical Purity and Scalability

The transition from a laboratory-scale synthesis to an industrial process requires careful optimization of the reaction pathway to ensure high stereochemical purity, yield, and cost-effectiveness.

Strategic Derivatization and Functional Group Interconversions

Strategic chemical modifications of the this compound scaffold or its precursors can provide access to a wider range of derivatives and analogues. This often involves reactions targeting the carboxylic acid or the amino group.

Oxidation Reactions and Mechanistic Considerations

The oxidation of amino acids is a fundamental process that can lead to a variety of products. nih.gov In the context of β-amino acids, the β-carbon is a potential site for oxidation. The general mechanism of β-oxidation, a key metabolic pathway for fatty acids, involves the oxidation of the β-carbon to a carbonyl group. wikipedia.orgyoutube.com This process typically involves a sequence of dehydrogenation, hydration, and further oxidation. wikipedia.orglibretexts.org

The susceptibility of amino acids to oxidation is influenced by the nature of their side chains. Aromatic amino acids, for example, are common targets for oxidation. nih.gov The oxidation of the phenyl ring in this compound could potentially occur, although specific studies on this particular molecule are not detailed in the provided context. The mechanisms of such oxidations often involve radical intermediates. nih.gov

Reduction Reactions of Carboxylic Acid Moieties

The reduction of the carboxylic acid group in this compound to a primary alcohol would yield the corresponding amino alcohol, a valuable chiral building block. This transformation requires the use of a suitable reducing agent.

While specific examples of the reduction of this compound are not provided, the reduction of carboxylic acids is a well-established transformation in organic synthesis. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃). The choice of reducing agent is critical to avoid unwanted side reactions, such as the reduction of other functional groups present in the molecule. The presence of the amino group may necessitate the use of protecting groups prior to the reduction step to prevent interference.

Nucleophilic Substitution and Amide Formation for Derivative Synthesis

The inherent reactivity of the amino and carboxyl groups in this compound provides a versatile platform for the synthesis of a wide range of derivatives. Nucleophilic substitution reactions at the nitrogen atom and amide bond formation at the carboxyl group are the most common strategies employed for this purpose.

Nucleophilic Substitution Reactions

The primary amino group of this compound is a key site for nucleophilic attack, allowing for the introduction of various functionalities through N-alkylation, N-arylation, and N-acylation.

One notable example of nucleophilic substitution involves the conversion of the amino group into a tetrazole ring. This transformation is achieved through a reaction with triethyl orthoformate and sodium azide (B81097) in acetic acid, effectively replacing the amino group with a tetrazol-1-yl fragment. This modification is significant as the tetrazole ring can act as a metabolically stable isostere of a carboxylic acid group, potentially altering the pharmacokinetic profile of the resulting derivative.

While direct N-alkylation and N-arylation of this compound are less commonly reported, general methods for the N-arylation of amino acid esters using aryl triflates under mild, palladium-catalyzed conditions have been developed. These methods, which show minimal racemization, could be applicable to the synthesis of N-aryl derivatives of this compound esters. researchgate.netmit.edu

Amide Formation

The formation of an amide bond by coupling the carboxylic acid moiety of this compound with a diverse range of amines is a widely utilized strategy for derivative synthesis. This approach allows for the systematic exploration of the chemical space around the core scaffold.

The synthesis of amide derivatives often requires the use of coupling reagents to activate the carboxylic acid group. Common coupling reagents include 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), which is particularly useful for minimizing racemization. The general synthetic route often involves the initial protection of the amino group, for instance with a Boc (tert-butyloxycarbonyl) group, followed by the coupling reaction with the desired amine. nih.gov

For example, the synthesis of Nα-2-thiophenoyl-d-phenylalanine-2-morpholinoanilide derivatives has been achieved starting from Boc-protected (R)-phenylalanine. This involves coupling the protected amino acid with a substituted aniline, followed by deprotection and subsequent acylation of the amino group. This multi-step approach allows for the introduction of diversity at both the N-terminus and the C-terminus of the amino acid scaffold. nih.gov

The table below summarizes representative examples of derivatives of this compound and related compounds synthesized through amide formation.

Starting MaterialAmine/ReagentCoupling Reagent/ConditionsProductYield (%)Reference
Boc-(R)-Phenylalanine2-MorpholinoanilineDEPBTBoc-(R)-Phenylalanyl-2-morpholinoanilideN/A nih.gov
4-Amino-3-phenylbutanoic acid hydrochlorideTriethyl orthoformate, Sodium azideAcetic acid4-(Tetrazol-1-yl)-3-phenylbutanoic acid79

Interactive Data Table: Amide Derivatives of Phenylalanine and Related Compounds

Derivative NameAmine MoietyAcyl GroupKey Features
Nα-2-thiophenoyl-d-phenylalanine-2-morpholinoanilide2-Morpholinoaniline2-ThiophenecarbonylActive against Mycobacterium abscessus
4-(Tetrazol-1-yl)-3-phenylbutanoic acidN/A (Amino group converted)N/ATetrazole ring as a carboxylic acid isostere

It is important to note that the efficiency of amide bond formation can be influenced by steric hindrance of the coupling partners. Studies on the closely related (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid have shown that coupling with sterically hindered amines can lead to low yields of the desired dipeptide. This is often attributed to the competing formation of a homobislactone byproduct. The use of potent activating agents without the addition of a base has been shown to mitigate this side reaction and improve the yield of the amide product.

Advanced Studies on Biological Activity and Mechanisms of Action

Interactions with Biological Systems and Molecular Targets

The biological effects of (R)-3-amino-4-phenylbutanoic acid are a direct consequence of its interactions with specific molecular entities within biological systems, including enzymes and receptors.

Role in Enzyme Catalysis and Protein Synthesis Pathways

This compound and its derivatives serve as crucial chiral building blocks in the synthesis of more complex molecules. While direct, extensive studies detailing the specific role of this compound in enhancing general enzyme activity or protein synthesis are not broadly reported, its structural components suggest potential interactions. The amino group can participate in hydrogen bonding with the active sites of enzymes, potentially influencing their catalytic functions. Furthermore, the phenyl group can engage in hydrophobic interactions, which may stabilize the compound within the binding pockets of proteins.

The primary significance of this compound in enzymatic pathways lies in its use as a precursor for the synthesis of various biologically active molecules. For instance, enzymatic procedures have been developed for the synthesis of related compounds like (S)-2-amino-4-phenylbutanoic acid, a building block for angiotensin-converting enzyme (ACE) inhibitors, utilizing enzymes such as L-phenylalanine dehydrogenase. documentsdelivered.com This highlights the role of the broader class of phenylbutanoic acid derivatives in enzyme-catalyzed synthesis.

Exploration of Receptor Interactions and Neuromodulatory Mechanisms within β-Amino Acid Scaffolds

The β-amino acid scaffold of this compound is central to its neuromodulatory effects, primarily through its interactions with various receptors.

This compound is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA) and is recognized for its activity as a GABAB receptor agonist. The pharmacological activity of its racemic form, phenibut, is largely attributed to the (R)-enantiomer's affinity for GABAB receptors, whereas the (S)-enantiomer shows negligible binding. This interaction with GABAB receptors is responsible for its anxiolytic and neuroprotective properties.

Furthermore, derivatives of the 3-amino-4-phenylbutanoic acid structure are effective inhibitors of dipeptidyl peptidase-IV (DPP-4). DPP-4 is a serine protease that plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.gov By inhibiting DPP-4, these derivatives can enhance insulin (B600854) secretion and improve glycemic control, making them valuable in the context of type 2 diabetes management. nih.gov Studies have shown that combined administration of GABA and a DPP-4 inhibitor can prevent pancreatic beta cell damage and promote their regeneration in diabetic mouse models. nih.gov

Table 1: Receptor and Enzyme Interactions of this compound and its Derivatives
Compound/Derivative ClassTargetBiological Effect
This compoundGABAB ReceptorAgonist activity, leading to anxiolytic and neuroprotective effects.
β-Amino Acid DerivativesDipeptidyl Peptidase-IV (DPP-4)Inhibition, leading to enhanced insulin secretion and improved glycemic control.

Structural analogs of this compound, particularly those that are also GABA mimetics, have been shown to modulate voltage-gated calcium channels (VGCCs). The (R)-enantiomer of phenibut binds to the α2-δ subunit of VGCCs, which is a mechanism shared with gabapentinoids and contributes to antinociceptive effects. Both the (R)- and (S)-enantiomers of phenibut exhibit binding to the α2-δ subunit.

Activation of GABAB receptors by agonists like baclofen (B1667701), a structural analog of this compound, has been demonstrated to suppress the high-voltage-activated calcium current (ICa) in sensory neurons. nih.gov This modulation is mediated by a pertussis toxin-sensitive G protein and results in a slowing of the activation rate of the calcium current. nih.gov The regulation of GABAA receptors can also be influenced by calcium influx through L-type VGCCs, which activates signaling pathways that can alter receptor function through transcription, phosphorylation, and trafficking. mdpi.com

The retinoic acid receptor-related orphan receptors (RORs), including RORα, RORβ, and RORγ, are nuclear receptors that function as ligand-dependent transcription factors. nih.gov They play crucial roles in a wide array of physiological processes, including immunity, metabolism, and circadian rhythm. nih.govresearchgate.net RORs regulate gene transcription by binding as monomers to ROR response elements (ROREs) in the promoter regions of their target genes. nih.govmdpi.com

While direct studies on the inhibition of RORs by this compound itself are not prominent, the broader class of small molecules, including those with structures that could be derived from β-amino acids, are being investigated as modulators of ROR activity. For instance, metabolites of vitamin D3 have been identified as inverse agonists for RORα and RORγ. frontiersin.org Given that RORs are implicated in various diseases, including cancer and metabolic disorders, the development of synthetic ligands, including potential derivatives of β-amino acids, that can modulate ROR activity is an active area of research. frontiersin.orgnih.gov

Enzyme Inhibition Profiles of the Compound and its Derivatives

As previously mentioned, derivatives of this compound are notable for their inhibitory effects on certain enzymes, particularly DPP-4. The inhibition of DPP-4 by these compounds prevents the breakdown of incretin hormones, which in turn enhances insulin secretion and helps regulate blood glucose levels.

In addition to DPP-4, there is evidence that the enantiomers of phenibut interact differently with GABA aminotransferase (GABA-T). The (S)-isomer was found to be a substrate for GABA-T, while the (R)-isomer acts as a competitive inhibitor of this enzyme.

Table 2: Enzyme Inhibition Profiles
Compound/DerivativeEnzyme TargetInhibition/Substrate Activity
Derivatives of 3-amino-4-phenylbutanoic acidDipeptidyl Peptidase-IV (DPP-4)Inhibition
This compound (R-phenibut)GABA aminotransferase (GABA-T)Competitive Inhibitor
(S)-3-amino-4-phenylbutanoic acid (S-phenibut)GABA aminotransferase (GABA-T)Substrate

Investigation of Protein and Nucleic Acid Binding Profiles

The ability of small molecules to bind to proteins and nucleic acids is fundamental to their biological function. While direct and extensive studies on the binding profile of this compound itself are limited in the available literature, research on its close constitutional isomer, (R)-4-amino-3-phenylbutanoic acid (also known as R-Phenibut), provides valuable insights.

(R)-Phenibut is known to act as a GABA-mimetic, primarily through its binding to GABA(B) receptors. Furthermore, it has been shown to bind to the α2-δ subunit of voltage-dependent calcium channels. This binding activity is enantiomer-specific, with the (R)-enantiomer showing significantly higher affinity for the GABA(B) receptor than the (S)-enantiomer.

Regarding nucleic acid binding, there is currently no specific evidence to suggest that this compound directly interacts with DNA or RNA. The study of nucleic acid-binding proteins involves understanding their specific amino acid compositions that favor these interactions, but this does not directly implicate free amino acids like the one . mdpi.com Research on related compounds like 4-phenylbutyric acid (4-PBA) shows it acts as a chemical chaperone, preventing the aggregation of misfolded proteins, but this is a more general effect on protein conformation rather than specific binding to a single target. researchgate.net

Modulation of Biochemical and Metabolic Pathways

Influence on Amino Acid Metabolism Pathways

The influence of this compound on amino acid metabolism can be inferred from its interactions with key enzymes in these pathways. As discussed, analogs of this compound can inhibit GABA-T. ebi.ac.uk GABA-T is a critical enzyme that participates in several metabolic pathways, including glutamate (B1630785) metabolism, alanine (B10760859) and aspartate metabolism, and beta-alanine (B559535) metabolism, by catalyzing the conversion of 4-aminobutanoate and 2-oxoglutarate to succinate (B1194679) semialdehyde and L-glutamate. Therefore, inhibition of GABA-T can directly influence the metabolic flux of these amino acids.

Furthermore, studies on the related compound sodium phenylbutyrate (PB) have shown that it promotes the catabolism of branched-chain amino acids (BCAAs). nih.gov Phenylbutyrate acts as an activator of branched-chain amino acid keto dehydrogenase, a key enzyme in BCAA metabolism. nih.gov Given the structural similarity, it is plausible that this compound could have similar, though currently uninvestigated, effects on amino acid metabolic pathways.

Stereochemical Basis of Biological Activity

The biological effects of 3-amino-4-phenylbutanoic acid, a compound possessing a chiral center, are highly dependent on its stereochemistry. The spatial arrangement of the amino group and the phenyl ring relative to the butyric acid backbone dictates the molecule's interaction with biological targets, leading to significant differences in the pharmacological profiles of its (R)- and (S)-enantiomers.

The pharmacological activity of racemic 3-amino-4-phenylbutanoic acid (commonly known as phenibut) is primarily attributed to the (R)-enantiomer. nih.govscirp.org This stereoselectivity is most evident in its interaction with key neurotransmitter receptors. The (R)-enantiomer is a potent agonist of the GABAB receptor, whereas the (S)-enantiomer is largely inactive at this site. nih.govscirp.org

Furthermore, both enantiomers have been found to interact with the α2-δ subunit of voltage-dependent calcium channels (VDCCs), a mechanism shared with gabapentinoids. vnmu.edu.uaresearchgate.net However, their binding affinities for this target also differ. Research has shown that the (R)-enantiomer possesses a higher affinity for the α2-δ subunit compared to the (S)-enantiomer. researchgate.netresearchgate.net This dual interaction of This compound with both GABAB receptors and VDCCs underpins its distinct pharmacological effects, which are not observed with the (S)-enantiomer. vnmu.edu.ua For instance, in pharmacological tests, (S)-phenibut was found to be inactive in affecting locomotor activity and pain at doses up to 500 mg/kg, while This compound was approximately twice as potent as the racemic mixture in most assays. nih.govscirp.org

Table 1: Comparative Binding Affinities of 3-Amino-4-phenylbutanoic Acid Enantiomers and Related Compounds

CompoundTargetBinding Affinity (Ki, μM)
This compound GABAB Receptor92 ± 3 scirp.org
Racemic 3-amino-4-phenylbutanoic acidGABAB Receptor177 ± 2 scirp.org
BaclofenGABAB Receptor6.0 ± 1 scirp.org
This compound α2-δ Subunit of VDCC23 researchgate.netresearchgate.net
(S)-3-amino-4-phenylbutanoic acidα2-δ Subunit of VDCC39 researchgate.netresearchgate.net
Gabapentin (B195806)α2-δ Subunit of VDCC0.05 researchgate.netresearchgate.net

The stereochemical structure of a molecule is a critical determinant in its interaction with enzymes, which are themselves chiral macromolecules. nih.gov The active sites of enzymes are configured to bind substrates with a high degree of specificity, meaning that even subtle differences in the three-dimensional arrangement of atoms, such as those between enantiomers, can lead to vastly different metabolic fates. researchgate.net

In the context of 3-amino-4-phenylbutanoic acid, while detailed studies on the specific enzymes that metabolize each enantiomer are limited, the general principles of stereoselective drug metabolism apply. vnmu.edu.uanih.gov The pharmacological inactivity of the (S)-enantiomer at the GABAB receptor is a clear example of enzymatic and receptor stereospecificity. nih.govscirp.org The receptor's binding pocket is structured to accommodate the (R)-configuration, leading to a functional response, while the (S)-configuration does not fit correctly and fails to elicit the same agonist activity. nih.gov

While much of the administered dose of 3-amino-4-phenylbutanoic acid is excreted unmetabolized, the enzymatic processes that do occur would be expected to show stereoselectivity. vnmu.edu.ua The structural characteristics of metabolizing enzymes, such as those in the liver, dictate this discrimination. nih.gov For other chiral compounds, it has been demonstrated that one enantiomer may be metabolized more rapidly than the other, or they may be processed through entirely different metabolic pathways, a principle that likely extends to This compound and its counterpart. researchgate.net

Medicinal Chemistry and Pharmacological Applications

Design and Synthesis of Advanced Derivatives and Analogs for Therapeutic Exploration

The core structure of (R)-3-amino-4-phenylbutanoic acid serves as a scaffold for the synthesis of a wide array of derivatives with tailored pharmacological profiles. A practical synthesis method for this compound itself involves the Friedel-Crafts acylation of L-aspartic acid, which allows the retention of the original α-carbon chirality. nih.gov

Scientists have explored various modifications to enhance the therapeutic potential of the parent compound. These modifications often target improved metabolic stability, bioavailability, and binding affinity to specific biological targets. For instance, halogenated derivatives have been synthesized to leverage the effects of atoms like fluorine. The introduction of a fluorine atom can enhance metabolic stability and bioavailability through favorable hydrophobic interactions. Another strategy involves creating electron-deficient phenyl derivatives, such as those with a trifluoromethyl group, to alter the electronic properties of the molecule and potentially increase its binding affinity for enzymes.

Furthermore, a series of (2RS,3S)-3-amino-2-hydroxy-4-phenyl-butanoic acid (AHPA) derivatives have been synthesized and evaluated for their inhibitory activities against aminopeptidase (B13392206) N (APN), an enzyme implicated in cancer progression. nih.gov These examples underscore the broad scope for creating advanced analogs of this compound for a range of therapeutic applications.

Table 1: Examples of this compound Derivatives and their Rationale

Derivative TypeExampleRationale for Synthesis
Halogenated Derivative (R)-3-Amino-4-(4-fluorophenyl)butanoic acidTo enhance metabolic stability and bioavailability.
Electron-Deficient Phenyl Derivative (S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochlorideTo alter electronic properties and enhance binding affinity.
Hydroxylated Analog (2RS,3S)-3-amino-2-hydroxy-4-phenyl-butanoic acid derivativesTo target and inhibit aminopeptidase N (APN). nih.gov

Applications in Peptide and Peptidomimetic Chemistry

The unique structural features of this compound make it a valuable component in the field of peptide and peptidomimetic chemistry. Its incorporation into peptide chains can influence their conformation, stability, and biological activity.

Role in Peptide Backbone Conformation and Engineering

The conformation of a peptide's backbone is a critical determinant of its biological function. Introducing modified amino acids like this compound is a key strategy for engineering peptides with specific, constrained conformations. researchgate.net The addition of carbon atoms between the amino and carboxyl groups, as is the case with β-amino acids like this one, alters the peptide backbone's flexibility and can induce specific secondary structures. researchgate.net This conformational constraint can be crucial for positioning key chemical groups for optimal interaction with biological targets. researchgate.net

Design of Peptides with Enhanced Enzymatic Stability

A significant challenge in the development of therapeutic peptides is their susceptibility to degradation by proteases. nih.gov Incorporating unnatural amino acids, such as β-amino acids, into peptide sequences is a well-established strategy to enhance their stability against enzymatic breakdown. nih.gov Because proteases primarily recognize and cleave peptide bonds between L-α-amino acids, the presence of a β-amino acid like this compound can render the peptide more resistant to proteolysis, thereby improving its metabolic stability and pharmacokinetic profile. nih.gov

Utility in Solid-Phase Peptide Synthesis and Bioconjugation

This compound and its derivatives can be utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. nih.gov The use of Fmoc-protected amino acids has significantly advanced SPPS, allowing for the creation of complex peptides, including those containing unnatural amino acids. nih.gov The orthogonal nature of Fmoc chemistry provides a versatile platform for incorporating building blocks like this compound into peptide chains. nih.gov This capability is essential for creating novel peptides and for bioconjugation, the process of linking a peptide to another molecule, such as a drug or a labeling agent.

Development of Therapeutic Agents Targeting Specific Disease States

The pharmacological properties of this compound and its derivatives have led to their investigation as potential therapeutic agents for a variety of diseases, with a particular focus on neurological disorders.

Neurological Disorders and Neuroprotective Strategies

This compound, also known as R-phenibut, exhibits significant activity at GABA receptors, primarily as a GABA-B receptor agonist. nih.gov This mechanism of action is central to its anxiolytic (anxiety-reducing) and potential nootropic (cognition-enhancing) effects. smolecule.com The R-enantiomer is considered to be the more potent form in this regard.

Research has explored its potential in treating conditions such as anxiety disorders, post-traumatic stress disorder, and insomnia. smolecule.com Furthermore, studies have investigated its neuroprotective effects, suggesting a potential role in protecting neurons from damage in various neurodegenerative conditions. smolecule.com For instance, in cellular models of Alzheimer's disease, treatment with a related compound showed improvements in protein synthesis rates, indicating a potential to enhance cellular function under stress. The ability of R-phenibut to bind to the α2-δ subunit of voltage-dependent calcium channels, similar to gabapentin (B195806), also contributes to its pharmacological profile and potential therapeutic applications in neurology.

Table 2: Investigated Therapeutic Applications in Neurology

Therapeutic AreaRationale/Mechanism of Action
Anxiety Disorders Acts as a GABA-B receptor agonist, leading to anxiolytic effects. smolecule.com
Neuroprotection Investigated for its potential to protect neurons from damage in neurodegenerative conditions. smolecule.com
Cognitive Enhancement Studied for its potential nootropic effects. smolecule.com

Metabolic Conditions, Including Type 2 Diabetes

The most prominent application of this scaffold is in the management of type 2 diabetes. Derivatives of 3-amino-4-phenylbutanoic acid have been identified as effective inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme crucial for glucose metabolism. nih.gov Inhibition of DPP-IV increases the levels of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which in turn boosts insulin (B600854) secretion and helps regulate blood glucose. nih.govrsc.org

Specifically, the trifluorinated derivative, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, is a critical intermediate in the synthesis of Sitagliptin, a leading DPP-4 inhibitor for treating type 2 diabetes. nih.govnih.govacs.org Research has also explored other modifications; for instance, a derivative combining 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid with menthol (B31143) demonstrated significant hypoglycemic activity in diabetic mouse models. nih.gov

While direct research on this compound is limited, studies on the closely related compound 4-phenylbutyrate (B1260699) (PBA) have shown it can improve mitochondrial function and rescue insulin resistance in cellular models, suggesting that this general chemical structure may have beneficial effects on metabolic phenotypes associated with type 2 diabetes. acs.org

Cardiovascular Dysfunction and Sepsis-Induced Injury

Direct evidence for the role of this compound in cardiovascular conditions is not well-documented. However, research into the structurally related compound 4-phenylbutyric acid (PBA) has provided compelling insights. A 2024 study found that PBA protects against sepsis-induced cardiac injury by modulating amino acid and lipid metabolism. acs.orgnih.gov Sepsis can lead to severe cardiac dysfunction, and PBA was shown to alleviate this damage in preclinical models. acs.orgnih.gov The mechanism involves targeting key genes like Comt, Ptgs2, and Ppara, which are involved in myocardial energy metabolism—a critical factor in the development of cardiac dysfunction during sepsis. acs.org These findings suggest that the phenylbutanoic acid scaffold may have therapeutic potential in protecting cardiovascular function during systemic inflammatory events like sepsis.

Anti-inflammatory and Anticancer Agents

The core structure of this compound serves as a backbone for derivatives with potential anti-inflammatory and anticancer properties. The (R)-enantiomer of phenibut, a related compound, has been noted as a competitive inhibitor of gamma-aminobutyric acid aminotransferase, an enzyme involved in neurotransmitter metabolism. Furthermore, derivatives of β-amino alcohols have been developed as inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway, which is implicated in severe inflammatory responses. nih.gov

In oncology, research has focused on creating novel derivatives. Studies have shown that compounds based on a 3-((4-hydroxyphenyl)amino)propanoic acid scaffold can exhibit both anticancer and antioxidant activities. Similarly, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have shown promise as antiproliferative agents in lung cancer models, with some demonstrating greater potency than the standard chemotherapy drug cisplatin. Conversely, it is worth noting that the related compound 4-phenylbutyric acid (PBA) has been observed to potentially promote hepatocellular carcinoma under certain conditions by activating cancer stem cells.

Contributions to Preclinical Research and Rational Drug Discovery

The principal contribution of this compound to medicine lies in its role as a chiral building block, enabling the efficient and stereoselective synthesis of complex drug molecules.

Role as a Key Synthetic Intermediate in Drug Manufacturing (e.g., Sitagliptin, Bestatin)

The value of this compound as a synthetic intermediate is best exemplified by its role in the production of major pharmaceuticals.

Sitagliptin: The trifluorinated analog, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, is a cornerstone in the industrial synthesis of Sitagliptin. nih.govacs.org The precise stereochemistry of the (R)-enantiomer is essential for the drug's pharmacological activity as a DPP-4 inhibitor. nih.gov Numerous synthetic strategies, including asymmetric hydrogenation and enzymatic processes, have been developed to produce this key intermediate with high enantiomeric purity. rsc.org

Bestatin: This compound is an inhibitor of aminopeptidases and has been used as an anticancer agent. Its chemical name is [S-(R,S)]-N-(3-amino-2-hydroxy-4-phenylbutyroyl)-L-leucine. The core component, (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, is a direct derivative of this compound, differing only by the addition of a hydroxyl group at the C2 position. This demonstrates the utility of the phenylbutanoic acid scaffold in constructing protease inhibitors.

The following table highlights these key applications:

Drug Therapeutic Class Role of this compound Scaffold
Sitagliptin DPP-4 Inhibitor (Antidiabetic) The trifluorinated derivative is a crucial chiral intermediate. rsc.orgnih.gov

| Bestatin | Aminopeptidase Inhibitor (Anticancer) | A hydroxylated derivative forms the core of the molecule. |

Structure-Activity Relationship (SAR) Studies and Computational Drug Design

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound and its derivatives, SAR and computational methods are crucial for optimizing their therapeutic potential.

The biological activity of this scaffold is heavily influenced by its key structural features: the phenyl group, which contributes to hydrophobic interactions within enzyme binding pockets, and the amino group, which can form critical hydrogen bonds. nih.gov The stereochemistry at the C3 position is also vital, as the (R)-enantiomer is often the pharmacologically active form, for example in its interaction with the GABAB receptor in related compounds.

Computational drug design plays a significant role in exploring and predicting the activity of new derivatives. Techniques such as molecular docking are used to simulate how a molecule fits into the active site of a target protein, like DPP-IV or a viral protease. nih.gov This allows researchers to virtually screen large libraries of potential derivatives and prioritize which ones to synthesize and test in the lab. For example, in silico screening has been used to identify β-amino alcohol derivatives that inhibit the TLR4/MD-2 complex, a key interaction in inflammatory signaling. nih.gov Such computational approaches accelerate the drug discovery process, saving time and resources by focusing efforts on the most promising candidates. nih.gov

The table below summarizes SAR insights for derivatives based on related amino acid scaffolds.

Compound ClassStructural ModificationImpact on ActivityReference
Phenibut (related GABA-mimetic) (R)- vs. (S)-enantiomerThe (R)-enantiomer is responsible for affinity to GABAB receptors.
β-amino alcohol derivatives Substitution on aryl ringsLack of substitution on either phenyl ring resulted in ineffectiveness at suppressing NO signaling. nih.gov
Thiazole Derivatives Addition of hydroxyimino fragmentSignificantly enhanced antiproliferative activity against lung cancer cells compared to cisplatin.

Impact of Structural Modifications and Stereochemistry on Biological Efficacy

The biological activity of 3-amino-4-phenylbutanoic acid is profoundly influenced by its stereochemistry and structural modifications. The compound exists as two optical isomers, or enantiomers: this compound and (S)-3-amino-4-phenylbutanoic acid. The racemic mixture of these enantiomers is known as phenibut.

Research has consistently shown that the pharmacological effects of racemic phenibut are primarily attributable to the (R)-enantiomer. nih.gov This stereoselectivity is most pronounced at the GABA-B receptor, where (R)-phenibut is the active enantiomer, while the (S)-enantiomer is largely inactive. nih.govnih.gov Studies have demonstrated that (R)-phenibut has a more than 100-fold higher affinity for the GABA-B receptor than its (S)-counterpart. wikipedia.org Consequently, (R)-phenibut is considered to be twice as potent as the racemic mixture in most pharmacological tests related to GABA-B mediated effects. nih.gov

In contrast to the activity at the GABA-B receptor, both the (R)- and (S)-enantiomers demonstrate binding to the α2-δ subunit of voltage-dependent calcium channels (VDCCs), a target they share with gabapentinoids like gabapentin and pregabalin. nih.govwikipedia.org Binding experiments have shown that while both enantiomers have an affinity for this subunit, it is lower than that of gabapentin. nih.gov The anti-nociceptive effects of (R)-phenibut, particularly in models of neuropathic pain, are associated with its action on the α2-δ subunit, an effect that is not blocked by GABA-B receptor antagonists. nih.gov

Structural modifications to the 3-amino-4-phenylbutanoic acid scaffold have led to compounds with altered pharmacological profiles. The most notable example is baclofen (B1667701), which is the p-chloro derivative of phenibut. nih.gov The addition of a chlorine atom to the para-position of the phenyl ring significantly increases the compound's affinity and potency at the GABA-B receptor, making baclofen a more potent agonist than (R)-phenibut. wikipedia.orgnih.gov Other modifications, such as rigidifying the structure by introducing ethylene (B1197577) or propylene (B89431) groups, have also been explored, though with less success in producing superior drug candidates. nih.gov The position of the phenyl ring and the presence of the carboxyl group are also critical for its GABA-mimetic activity. nih.gov

Table 1: Comparative Binding Affinities and Activity of 3-Amino-4-phenylbutanoic Acid Enantiomers and Related Compounds

CompoundTargetBinding Affinity (Ki, μM)Relative Activity Notes
This compound GABA-B Receptor~92 nih.govThe primary active enantiomer at this receptor. nih.gov
α2-δ Subunit of VDCC23 nih.govExerts gabapentin-like anti-nociceptive effects. nih.gov
(S)-3-amino-4-phenylbutanoic acid GABA-B ReceptorInactive/Very Low Affinity nih.govnih.govDoes not significantly bind to GABA-B receptors. nih.gov
α2-δ Subunit of VDCC39 nih.govShows activity at this subunit, alleviating allodynia. nih.gov
Baclofen GABA-B Receptor1.3 nih.govA p-chloro derivative with higher potency than (R)-phenibut. wikipedia.org
α2-δ Subunit of VDCC156 nih.govSignificantly lower affinity compared to the phenibut enantiomers. nih.gov
Gabapentin α2-δ Subunit of VDCC0.05 nih.govHigh-affinity ligand for this subunit. nih.gov

Application of Computational Modeling and Molecular Docking in SAR Elucidation

Computational modeling and molecular docking are indispensable tools for elucidating the structure-activity relationships (SAR) of pharmacologically active compounds like this compound. These in silico methods provide insights into how a ligand interacts with its biological target at a molecular level, guiding the design and optimization of new therapeutic agents. researchgate.net

The primary target for this compound, the GABA-B receptor, is a complex heterodimeric G protein-coupled receptor (GPCR) composed of GBR1 and GBR2 subunits. nih.govwikipedia.org Molecular docking studies, often using the structurally similar and potent agonist baclofen as a reference, have been crucial in understanding the binding mechanism. researchgate.net These studies simulate the placement of the ligand into the binding pocket of the receptor's crystal structure. The GABA-B agonist binding site is located in a crevice within the Venus Flytrap (VFT) domain of the GBR1 subunit. nih.gov

Docking simulations reveal the key interactions that stabilize the ligand-receptor complex. For an agonist like baclofen, and by extension this compound, the binding is mediated by a network of hydrogen bonds. nih.gov The amino group and the carboxylic acid group of the ligand form critical hydrogen bonds with specific amino acid residues in the binding pocket, such as Tyr250 and Trp278 in the LB2 domain of the VFT. nih.gov The phenyl ring of this compound fits into a hydrophobic pocket, and its orientation is critical for activity. Computational analyses help explain why the (R)-enantiomer is active while the (S)-enantiomer is not, by showing that only the (R)-configuration allows for the optimal positioning of the functional groups to engage with the key residues required for receptor activation. nih.gov

Similarly, computational approaches have been applied to understand the interaction with the α2-δ subunit of voltage-dependent calcium channels. tandfonline.com Although originally designed as GABA analogs, it was discovered that compounds like gabapentin, and subsequently phenibut, bind to this auxiliary subunit. nih.govnih.gov Modeling and mutational analysis have identified key residues in the α2-δ-1 subunit, such as a specific arginine residue, that are essential for gabapentinoid binding. tandfonline.com These studies help to define the pharmacophore required for affinity at this site and explain how ligands like this compound can modulate calcium channel trafficking and function, contributing to their analgesic effects. nih.govtandfonline.com By comparing the binding energies and interaction patterns of different analogs, these computational methods allow researchers to predict the affinity and potential activity of novel compounds, thereby rationalizing the SAR and accelerating drug discovery efforts. researchgate.net

Advanced Analytical and Characterization Techniques in Research

Chromatographic and Spectroscopic Methodologies for Enantiomeric Purity Assessment

The separation and quantification of enantiomers are paramount in the development and analysis of chiral compounds like (R)-3-amino-4-phenylbutanoic acid. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for this purpose. yakhak.org

Chiral High-Performance Liquid Chromatography (HPLC):

Direct enantiomeric separation of underivatized amino acids, including this compound, can be challenging due to their zwitterionic nature. sigmaaldrich.com However, specialized CSPs, such as those based on macrocyclic glycopeptides like teicoplanin or crown ethers, have proven effective. sigmaaldrich.comankara.edu.tr These CSPs create a chiral environment that allows for differential interaction with the R- and S-enantiomers, leading to their separation.

For instance, a CHIRALPAK ZWIX(-) column has been successfully used to separate the enantiomers of 3-amino-4-phenylbutanoic acid. hplc.eu The choice of mobile phase, often a mixture of organic solvents like methanol (B129727) and acetonitrile (B52724) with additives such as triethylamine (B128534) (TEA) and acetic acid (AcOH), is critical for achieving optimal resolution. hplc.eu The elution order on this particular stationary phase is S before R. hplc.eu

Derivatization of the amino acid enantiomers is another strategy to enhance separation and detection. yakhak.org Reagents like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be used to create fluorescent derivatives, which can then be separated on polysaccharide-based CSPs and detected with high sensitivity. yakhak.org

Gas Chromatography (GC):

Capillary gas chromatography on a chiral stationary phase is another powerful technique for determining the enantiomeric purity of amino acids. cat-online.com This method typically requires derivatization to make the amino acids volatile. The derivatized enantiomers are then separated on a chiral column and detected, often by a flame ionization detector (FID) or a mass spectrometer (MS). cat-online.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy offers a non-separative method for determining enantiomeric excess. researchgate.net This is achieved by using a chiral auxiliary, such as a chiral derivatizing agent or a chiral solvating agent. These agents interact with the enantiomers to form diastereomeric species, which have distinct NMR spectra, allowing for the quantification of each enantiomer. researchgate.net

Table 1: HPLC Methods for Enantiomeric Separation of 3-amino-4-phenylbutanoic acid

Chiral Stationary PhaseMobile PhaseElution OrderReference
CHIRALPAK ZWIX(-)MeOH/MeCN (50/50 v/v) with 25 mM TEA and 50 mM AcOHS < R hplc.eu
CHIRALPAK ZWIX(+)MeOH/MeCN (50/50 v/v) with 25 mM TEA and 50 mM AcOHR < S hplc.eu

This table is interactive. You can sort and filter the data.

Crystallographic Studies for Absolute Stereochemical Configuration Determination

The definitive determination of the three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, is accomplished through X-ray crystallography. wikipedia.org This technique provides unambiguous proof of the (R) or (S) designation at the stereocenter.

For this compound, single-crystal X-ray diffraction (SCXRD) analysis would involve growing a suitable single crystal of the pure enantiomer. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a detailed three-dimensional model of the molecule. This model reveals the precise spatial coordinates of each atom, confirming the absolute stereochemistry. nih.gov

Studies on the racemate, phenibut, have revealed its crystal structure and that of its hydrate (B1144303) and hydrochloride salt. d-nb.info These studies provide insight into the molecular geometry, including bond lengths, bond angles, and torsion angles, which are crucial for understanding its conformational preferences in the solid state. d-nb.info For instance, the crystal structure of phenibut shows a specific orientation of the protonated amine group relative to the benzene (B151609) ring. researchgate.net

While a specific crystallographic study solely on the (R)-enantiomer was not found in the provided search results, the methodology remains the gold standard for absolute configuration determination. wikipedia.orgnih.gov

Table 2: Key Crystallographic Parameters for Phenibut and its Derivatives

CompoundCrystal SystemSpace GroupKey Torsion AnglesReference
PhenibutOrthorhombicPbcaNot specified d-nb.info
Phenibut·H₂OMonoclinicP2₁/cNot specified d-nb.info
Phenibut·HClMonoclinicP2₁/cNot specified d-nb.info

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Computational Chemistry and Molecular Dynamics Simulations for Conformational Analysis and Interactions

Computational methods, including quantum mechanics and molecular dynamics (MD) simulations, provide powerful tools to investigate the conformational landscape and intermolecular interactions of this compound at an atomic level. researchgate.netnih.gov

Quantum Mechanics (QM):

Quantum mechanical calculations, such as those using Density Functional Theory (DFT), can be employed to determine the optimized geometry and relative energies of different conformers of this compound. researchgate.net These calculations have shown that for phenibut, there are stable isomers and that the orientation of the protonated amine with respect to the benzene ring is a key structural feature. researchgate.netresearchgate.net For instance, quantum mechanics-optimized geometry shows an exo-type conformation of the amine group. researchgate.net

Molecular Dynamics (MD) Simulations:

MD simulations allow for the study of the dynamic behavior of this compound in a simulated biological environment, such as in aqueous solution or interacting with a target protein. researchgate.net By simulating the movements of atoms over time, MD can reveal preferred conformations, flexibility, and the nature of interactions with surrounding molecules. nih.gov

A computational study on the lactamization of phenibut, a degradation reaction, utilized MD simulations to understand the initial structural forms of the molecule. researchgate.net This study identified two stable isomers (R1 and R2) and a more distorted isomer (R*), highlighting the conformational flexibility of the molecule. researchgate.net Such simulations are invaluable for understanding how this compound might bind to its biological targets, like the α2δ-1 subunit of voltage-dependent calcium channels and GABAB receptors. researchgate.netnih.gov

Table 3: Computational Methods in the Study of Phenibut

MethodApplicationKey FindingsReference
Density Functional Theory (DFT)Lactamization reaction mechanismIdentified stable and unstable isomers; determined transition state energy. researchgate.net
Molecular Dynamics (MD) SimulationsConformational analysisRevealed different structural forms (R1, R2, R*) of phenibut. researchgate.net
Quantum Mechanics (QM)Geometry optimizationShowed a critical structural difference between QM-optimized and molecular mechanics-optimized geometries. researchgate.net researchgate.net

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Materials Science and Other Scientific Applications

Role as an Organic Additive in Advanced Materials Research (e.g., Perovskite Solar Cells)

(R)-3-amino-4-phenylbutanoic acid has been investigated as a functional organic additive in the field of advanced materials, most notably in the development of high-performance perovskite solar cells (PSCs). The incorporation of a closely related compound, 3-phenyl-4-aminobutyric acid hydrochloride (APH), into perovskite precursor solutions has been shown to significantly enhance the efficiency and stability of these devices. nih.gov

The primary role of this organic molecule is to improve the quality of the perovskite crystalline film, which is a critical factor in the performance of PSCs. Research indicates that the multi-functional nature of this compound, possessing a benzene (B151609) ring, an ammonium (B1175870) group (─NH₃⁺), and a carboxylic acid group (─COOH), allows it to address several key challenges in perovskite film fabrication. nih.gov The benzene ring contributes to increased hydrophobicity of the perovskite material, which can enhance its resistance to moisture, a known degrader of perovskite stability. nih.gov

Studies have demonstrated that the addition of 3-amino-4-phenylbutyric acid hydrochloride as an additive can lead to a substantial increase in the power conversion efficiency (PCE) of PSCs. For instance, one study reported an optimal device achieving a PCE of 24.65% with the inclusion of APH. nih.gov Furthermore, the use of this additive has enabled the fabrication of larger area solar cells (1 cm²) with a high PCE of 22.45%. nih.gov The operational stability of these solar cells is also markedly improved. Unencapsulated PSCs containing the APH additive retained 87% of their initial PCE after 5000 hours of exposure to a 25% humidity environment at room temperature. nih.gov In another study, the use of a chiral aromatic amino acid, (S)-3-amino-4-phenylbutyric acid hydrochloride (s-APACl), as an additive resulted in an increase in PCE from 18.90% in the control device to 21.02%. rsc.org

The following table summarizes the performance enhancements observed in perovskite solar cells with the inclusion of 3-amino-4-phenylbutyric acid hydrochloride (APH) as an additive.

Performance MetricControl DeviceDevice with APH Additive
Power Conversion Efficiency (PCE)18.90% rsc.orgup to 24.65% nih.gov
PCE (1 cm² area)Not Reported22.45% nih.gov
Stability (unencapsulated, 5000h, 25% humidity)Not Reported87% of initial PCE retained nih.gov
Stability (864h, 85°C, N₂ environment)Not Reported70% of initial PCE retained nih.gov

Investigation of Molecular Interactions with Inorganic Crystalline Structures

The effectiveness of this compound and its derivatives as additives in perovskite solar cells stems from specific molecular interactions with the inorganic perovskite crystal lattice. The functional groups of the amino acid play a crucial role in passivating defects within the perovskite structure, which are detrimental to device performance. nih.gov

The ammonium (─NH₃⁺) and carboxylic acid (─COOH) groups of the molecule are key to this defect passivation. The ─NH₃⁺ group is understood to interact with and passivate iodide (I⁻) related defects, while the ─COOH group passivates lead (Pb²⁺) related defects. nih.gov These interactions effectively reduce the density of electronic trap states within the perovskite film. By neutralizing these defects, non-radiative recombination of charge carriers is suppressed, leading to enhanced photoluminescence and longer charge carrier lifetimes. rsc.org

Furthermore, the interaction between the functional groups of the amino acid and the perovskite material, such as the formation of coordination bonds with the PbI₂ framework, helps to stabilize the interface structure and reduce ion migration. rsc.org This stabilization is a critical factor in the long-term operational stability of the perovskite solar cell. The use of a chiral version of the additive, (S)-3-amino-4-phenylbutyric acid hydrochloride, has been shown to promote a more ordered crystal grain growth with a preferential vertical alignment. rsc.org This improved crystallinity further contributes to the enhanced performance and stability of the device.

Functional GroupInteracting Species in PerovskiteEffect
Ammonium (─NH₃⁺)Iodide (I⁻) related defectsDefect Passivation nih.gov
Carboxylic Acid (─COOH)Lead (Pb²⁺) related defectsDefect Passivation nih.gov
N/APbI₂ frameworkCoordination, interface stabilization, reduced ion migration rsc.org

Future Directions and Emerging Research Avenues

Development of Novel and More Sustainable Synthetic Methodologies

The synthesis of enantiomerically pure (R)-3-amino-4-phenylbutanoic acid remains a key area of research, with a growing emphasis on developing more efficient and environmentally friendly methods. scirp.org

Recent advancements include the development of telescoped continuous flow processes for the asymmetric synthesis of its key intermediates, γ-nitrobutyric acids. nih.govacs.org This approach offers significant advantages over traditional batch protocols in terms of productivity and sustainability. nih.govacs.org Researchers have successfully utilized a polystyrene-supported heterogeneous organocatalyst in a multi-gram scale, two-step flow synthesis, which involves an enantioselective Michael-type addition followed by aldehyde oxidation. nih.govacs.org This method provides a more direct and sustainable route to optically active γ-nitrobutyric acids, crucial precursors for this compound and its analogs like baclofen (B1667701) and fluorophenibut. nih.govacs.org

Another facile synthesis method starts from L-aspartic acid, utilizing a Friedel-Crafts acylation that preserves the original chirality at the α-carbon. nih.gov Additionally, one-pot synthesis routes are being explored for creating chemical delivery systems for GABA analogs, including phenibut. openmedicinalchemistryjournal.com These one-pot methods demonstrate higher yields and better atom economy compared to conventional multi-step approaches that require the isolation and purification of intermediates. openmedicinalchemistryjournal.com The use of cinchona alkaloid-derived thioureas as organocatalysts in the asymmetric Michael addition of S,S'-diphenyldithiomalonate to trans-β-nitroolefins also represents an efficient and environmentally benign methodology for producing chiral GABA derivatives. scirp.org

These innovative synthetic strategies are pivotal for making this compound and its derivatives more accessible for further research and potential therapeutic applications.

Exploration of Unconventional Biological Targets and Therapeutic Applications

While the primary mechanism of action of this compound is through its interaction with GABA receptors, particularly the GABA-B subtype, emerging research is investigating its effects on other biological targets. acs.org This exploration opens up possibilities for new therapeutic applications beyond its current uses.

Studies have shown that in addition to its affinity for GABA-B receptors, this compound and its racemic mixture, phenibut, also interact with the α2-δ subunit of voltage-dependent calcium channels, similar to gabapentin (B195806). researchgate.net This dual mechanism could contribute to its observed pharmacological effects.

Furthermore, the structural scaffold of this compound makes it a valuable building block for creating derivatives with novel biological activities. For instance, derivatives are being investigated as inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme, which has implications for diabetes treatment. Other research has pointed towards the neuroprotective properties of certain derivatives through the modulation of opioid receptors and potential antioxidant effects that could protect cells from oxidative stress.

The development of dual-acting compounds that incorporate the GABAergic component of molecules like this compound with other pharmacophores is a promising strategy. An example is the design of hybrid molecules that target both GABA-A receptors and serotonin (B10506) 5-HT6 receptors, which could offer a new approach for treating conditions like depression associated with neuroinflammation. acs.org

The ongoing investigation into these unconventional targets and the development of novel derivatives could significantly broaden the therapeutic landscape for compounds based on the this compound structure.

Integration into Advanced Drug Delivery Systems

A significant hurdle in the therapeutic application of many neuroactive compounds, including GABA analogs, is their limited ability to cross the blood-brain barrier (BBB). nih.gov To overcome this, researchers are actively exploring the integration of this compound and similar molecules into advanced drug delivery systems, particularly those based on nanotechnology.

Nanoparticle-based drug delivery systems offer several advantages, including improved solubility, enhanced penetration of the BBB, and sustained release profiles, which are beneficial for long-term therapies. nih.gov Encapsulating drugs within nanoparticles can protect them from degradation in the bloodstream and facilitate their transport to the central nervous system (CNS). nih.gov

For instance, studies on GABA-loaded polymeric nanoparticles have demonstrated their potential for brain delivery to treat conditions like epilepsy. researchgate.net These nanoparticles can be designed to be nanosized, non-toxic, and biocompatible. researchgate.net Research into chemical delivery systems for GABA and its analogs, including phenibut, aims to create derivatives that can more effectively reach their target sites in the brain. openmedicinalchemistryjournal.com These systems often involve chemical modifications of the parent molecule to enhance its lipophilicity and facilitate its passage across the BBB. openmedicinalchemistryjournal.com The development of such advanced delivery platforms is crucial for unlocking the full therapeutic potential of this compound in treating a wider range of neurological disorders.

Application in Combination with Omics Technologies for Systems-Level Understanding

The advent of "omics" technologies, such as metabolomics and genomics, provides powerful tools for gaining a comprehensive, systems-level understanding of the biological effects of drugs like this compound. By analyzing the global changes in metabolites, genes, and proteins, researchers can uncover novel mechanisms of action and identify new therapeutic opportunities.

Metabolomics studies, for example, can reveal how this compound and its analogs modulate metabolic pathways. A study on 4-phenylbutyric acid (a related compound) in sepsis-induced cardiac dysfunction showed that it works by modulating amino acid and lipid metabolism. nih.gov This highlights the potential for using metabolomics to understand the broader physiological impacts of this compound.

Multi-omics approaches, which integrate data from different omics platforms, are particularly powerful. For instance, combining gut microbiota analysis with fecal metabolomics can elucidate the interplay between the gut microbiome and drug metabolism, which can influence therapeutic outcomes. frontiersin.org Applying these technologies to the study of this compound could reveal how it influences the gut-brain axis and its impact on neurotransmitter systems beyond direct receptor binding. This deeper understanding at a systems level can guide the development of more targeted and effective therapeutic strategies.

Synergistic Approaches in Drug Discovery and Development

The complexity of many neurological and psychiatric disorders often necessitates therapeutic strategies that go beyond single-target drugs. nih.gov Consequently, there is a growing interest in synergistic approaches that combine this compound or its derivatives with other therapeutic agents to enhance efficacy and address multiple pathological pathways simultaneously.

One area of exploration is the combination of GABAergic compounds with drugs that target other neurotransmitter systems. For example, since dysfunction in the GABAergic system is implicated in a wide range of disorders including anxiety, depression, and epilepsy, combining a GABA-B agonist like this compound with drugs that modulate serotonin or dopamine (B1211576) could offer a more comprehensive treatment. scirp.orgnih.govgraphyonline.com

The use of this compound in combination with therapies targeting neuroinflammation is another promising avenue. Given the link between neuroinflammation and various psychiatric and neurodegenerative diseases, a compound with both neuromodulatory and potential anti-inflammatory properties (or a derivative designed to have them) could be highly beneficial. acs.org The exploration of these synergistic combinations, guided by a deeper understanding of the underlying disease biology, holds significant promise for developing more effective treatments for complex CNS disorders.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.